molecular formula C28H38N4O6 B10820117 Bilaid C

Bilaid C

Cat. No.: B10820117
M. Wt: 526.6 g/mol
InChI Key: QEPUDTSAZMRYEH-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bilaid C can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is L-tyrosyl-D-valyl-L-valyl-D-phenylalanine. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. This involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Bilaid C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, which can be used to study the structure-activity relationship of this compound .

Scientific Research Applications

Bilaid C has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating ion channels and receptor activity.

    Medicine: Explored for its potential as an analgesic due to its μ-opioid receptor agonist activity.

Mechanism of Action

Bilaid C exerts its effects primarily through the μ-opioid receptor. It binds to this receptor with high affinity (Ki = 210 nM) and inhibits forskolin-induced cAMP accumulation by 77% at a concentration of 10 μM. This leads to the activation of inward rectifying potassium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Bilaid A: Another tetrapeptide from the same family with a slightly different amino acid sequence.

    Bilorphin: A more potent analogue designed based on the structure of Bilaid C.

    Bilactorphin: Another analogue with enhanced activity.

Uniqueness

This compound is unique due to its specific sequence and the presence of alternating L and D amino acids, which contribute to its distinct biological activity. Its ability to selectively target the μ-opioid receptor makes it a valuable tool in pain management research .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPUDTSAZMRYEH-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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